



Application Notes and Protocols for EST64454 Hydrochloride in Murine Models

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Compound of Interest		
Compound Name:	EST64454 hydrochloride	
Cat. No.:	B10824693	Get Quote

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These application notes provide a comprehensive overview of the recommended use of **EST64454 hydrochloride**, a potent and selective sigma-1 (σ 1) receptor antagonist, in preclinical mouse models of pain. The protocols outlined below are based on available data and are intended to guide researchers in designing and executing in vivo efficacy and safety studies.

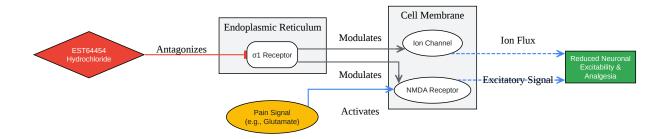
Introduction to EST64454 Hydrochloride

EST64454 hydrochloride, with the chemical name 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, is a novel compound identified as a high-affinity antagonist for the $\sigma 1$ receptor.[1][2] The $\sigma 1$ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various signaling pathways involved in pain perception. As a clinical candidate for pain management, EST64454 has demonstrated significant antinociceptive properties in established rodent models of pain.[1][2]

Mechanism of Action: σ1 Receptor Antagonism

EST64454 exerts its analgesic effects by selectively binding to and inhibiting the $\sigma 1$ receptor. This antagonism is believed to modulate pain signaling through various downstream effects, including the regulation of ion channels and interaction with key receptors involved in nociception, such as the NMDA receptor.





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Figure 1. Simplified signaling pathway of **EST64454 hydrochloride**.

Recommended Dosage in Murine Pain Models

The following table summarizes suggested starting doses for **EST64454 hydrochloride** in various mouse models of pain, based on preclinical data for analogous compounds and the known efficacy of $\sigma 1$ receptor antagonists. Dose-response studies are recommended to determine the optimal effective dose for specific experimental conditions.



Pain Model	Route of Administration	Recommended Dose Range (mg/kg)	Notes
Formalin Test (Inflammatory Pain)	Intraperitoneal (i.p.)	10 - 50	Effective in reducing both the acute and inflammatory phases of the formalin test.
Partial Sciatic Nerve Ligation (Neuropathic Pain)	Intraperitoneal (i.p.)	10 - 50	Shown to alleviate mechanical allodynia and thermal hyperalgesia.
Capsaicin-Induced Pain	Intraperitoneal (i.p.)	10 - 50	Effective in reducing nocifensive behaviors.
Acetic Acid-Induced Writhing (Visceral Pain)	Intraperitoneal (i.p.)	1 - 10	Lower doses may be effective in this model of visceral pain.

Experimental Protocols Formulation of EST64454 Hydrochloride for In Vivo Administration

Due to its high aqueous solubility, **EST64454 hydrochloride** can be readily dissolved in standard physiological vehicles.

- Vehicle: Sterile 0.9% saline or phosphate-buffered saline (PBS).
- · Preparation:
 - Weigh the required amount of EST64454 hydrochloride powder.
 - Dissolve in the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
 - Vortex briefly to ensure complete dissolution.



- The solution should be clear and free of particulates.
- Storage: Prepared solutions should be used fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

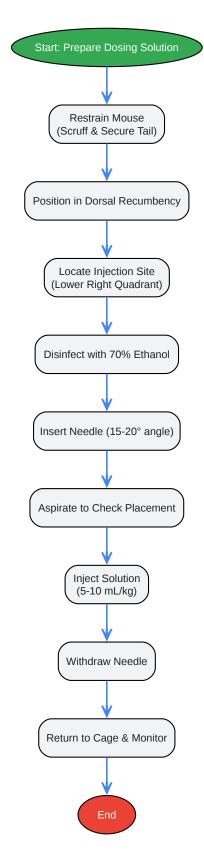
Intraperitoneal (i.p.) Injection Protocol in Mice

Intraperitoneal injection is a common and effective route for systemic administration of **EST64454 hydrochloride** in mice.

- Materials:
 - Sterile 1 mL syringes
 - Sterile 27-30 gauge needles
 - 70% ethanol for disinfection
 - Prepared EST64454 hydrochloride solution
- Procedure:
 - Restrain the mouse firmly by scruffing the neck and securing the tail.
 - Position the mouse in dorsal recumbency with the head tilted slightly downwards.
 - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
 - Aspirate gently to ensure no fluid or blood is drawn back, confirming correct needle placement.
 - Inject the solution smoothly. The recommended injection volume is 5-10 mL/kg.
 - Withdraw the needle and return the mouse to its cage.



• Monitor the animal for any signs of distress post-injection.



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Figure 2. Workflow for intraperitoneal injection in mice.

Pharmacokinetic and Toxicological Profile

The following data provides a preliminary overview of the pharmacokinetic and safety profile of **EST64454 hydrochloride** in rodents.

Pharmacokinetics

Parameter	Value (in rodents)	Notes
Absorption	Rapidly absorbed after intraperitoneal administration.	High bioavailability is expected via the i.p. route.
Distribution	Adequate central nervous system penetration is anticipated for efficacy in centrally mediated pain models.	
Metabolism	High metabolic stability has been reported across species. [1][2]	_
Elimination	To be determined.	-

Acute Toxicity

Parameter	Value (in mice)	Notes
LD50 (Lethal Dose, 50%)	To be determined through formal acute toxicity studies.	No significant adverse effects have been reported at therapeutically relevant doses in initial studies.
General Tolerability	Well-tolerated at effective analgesic doses.	Monitor for standard clinical signs post-administration as per good laboratory practice.

Summary and Future Directions



EST64454 hydrochloride is a promising $\sigma 1$ receptor antagonist with demonstrated analgesic properties in preclinical mouse models. The recommended intraperitoneal dose range of 10-50 mg/kg serves as a solid starting point for efficacy studies in various pain paradigms. Its favorable physicochemical properties, including high aqueous solubility, facilitate straightforward formulation for in vivo use. Further detailed pharmacokinetic and toxicological studies are warranted to fully characterize its profile and support its continued development as a novel therapeutic for pain management. Researchers are encouraged to perform dose-escalation studies to identify the optimal dose for their specific model and experimental setup.

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References

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